molecular formula C15H24ClN3 B12879394 1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride

1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride

Cat. No.: B12879394
M. Wt: 281.82 g/mol
InChI Key: SVVUCHKYLKYYMJ-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula C15H23N3·HCl It is a derivative of piperazine and pyrrolidine, featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride typically involves the reaction of 1-benzylpyrrolidine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include toluene or ethanol, and catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds, nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzylpyrrolidin-3-yl)piperazine
  • 1-Benzylpiperazine
  • 3-Benzylpyrrolidine

Uniqueness

1-(1-Benzylpyrrolidin-3-yl)piperazine hydrochloride is unique due to its specific chemical structure, which combines the properties of both piperazine and pyrrolidine derivatives. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a valuable compound in scientific research .

Properties

Molecular Formula

C15H24ClN3

Molecular Weight

281.82 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)piperazine;hydrochloride

InChI

InChI=1S/C15H23N3.ClH/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18;/h1-5,15-16H,6-13H2;1H

InChI Key

SVVUCHKYLKYYMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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